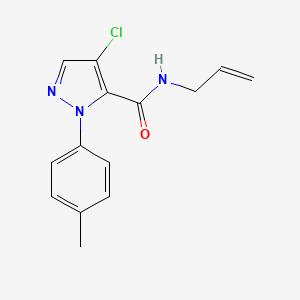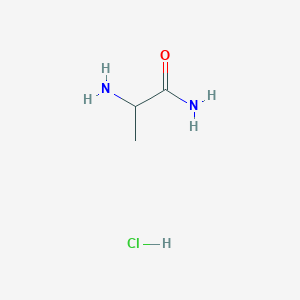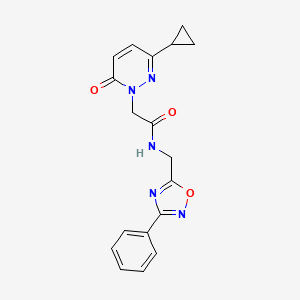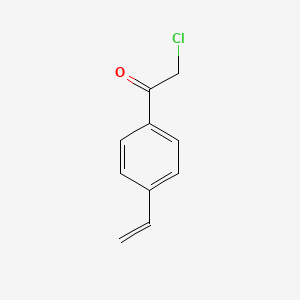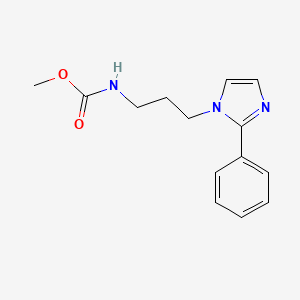
methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis
The imidazole ring in the compound is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula for a related compound, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, is C11H12N2O, and its molecular weight is 188.23 .Scientific Research Applications
Anthelmintic Applications
Research on isomeric imidazo[1,2-alpha]pyridine-2-carbamates, which share structural similarities with methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate, has demonstrated their potential as anthelmintics. These compounds were synthesized and tested against nematodes, showcasing the influence of molecular structure on anthelmintic efficacy. Although not all analogues matched the potency of specific lead compounds, their synthesis and testing highlight the broader research interest in carbamates for parasitic infections (Bochis et al., 1981).
Histamine H3-Receptor Antagonists
Novel carbamates, derived from 3-(1H-imidazol-4-yl)propanol with N-alkyl chains, have been developed as histamine H3-receptor antagonists. These compounds, including chiral variants, have shown pronounced antagonist activity in vitro and in vivo, suggesting their potential in treating central nervous system disorders. Their synthesis and biological evaluation underscore the utility of carbamates in modulating receptor activity, with implications for therapeutic development (Sasse et al., 1999).
Catalysis and Chemical Synthesis
Research into N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, has highlighted their efficiency as catalysts in transesterification and acylation reactions. These studies reveal the versatility of carbene-mediated reactions for synthesizing carbamates and other esters, providing sustainable methods for chemical synthesis. The catalytic activity of NHCs, particularly in forming carbamates, demonstrates the broader applicability of these compounds in organic synthesis (Grasa et al., 2003).
Antitumor Activity
Carbamates with specific structural features have been investigated for their antitumor properties. For instance, compounds exhibiting electron-donating substituents have shown activity against various cancer cell lines, suggesting the role of molecular structure in modulating biological activity. Such research not only highlights the therapeutic potential of carbamates in oncology but also provides insights into the design of new anticancer agents (Anderson et al., 1989).
Environmental and Agricultural Applications
Carbendazim and tebuconazole, compounds related to the carbamate family, have been formulated into solid lipid nanoparticles and polymeric nanocapsules for agricultural use. These formulations aim to improve the delivery, efficacy, and environmental safety of fungicides, demonstrating the utility of carbamate derivatives in enhancing agricultural practices and reducing toxicological impacts (Campos et al., 2015).
Mechanism of Action
Target of Action
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate is a compound that contains an imidazole ring . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they could be influenced by the polarity of their environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a ligand, binding to metal ions in enzymes and altering their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The binding of this compound to these enzymes can inhibit or enhance their activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in these processes, leading to changes in cell behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, and modulate their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These effects are likely due to the compound’s interactions with various enzymes and receptors in the body .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can affect metabolic flux and metabolite levels in the body. The interaction of this compound with these enzymes can also influence the metabolism of other compounds, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. For example, it can be transported by organic cation transporters, which facilitate its uptake into cells. Once inside the cells, it can bind to specific proteins, such as albumin, which can affect its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This targeting can be mediated by specific signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
methyl N-[3-(2-phenylimidazol-1-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)16-8-5-10-17-11-9-15-13(17)12-6-3-2-4-7-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWIDFAKYMLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)
![N-(4-butylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2575815.png)
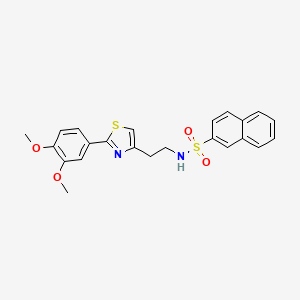
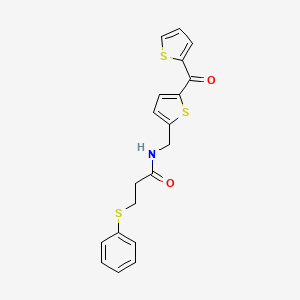
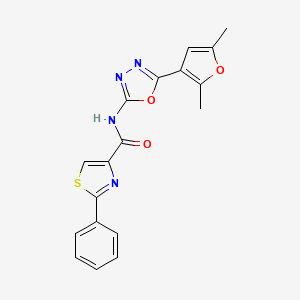
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
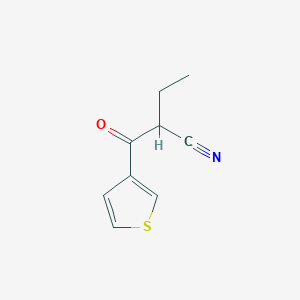
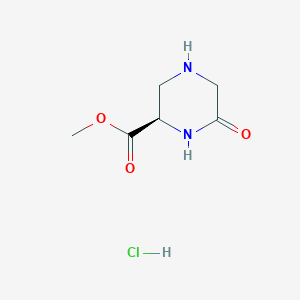
![5-ethoxy-2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2575823.png)
